N6-D-Prolyl-L-Lysine
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Overview
Description
N6-D-Prolyl-L-Lysine: is a synthetic compound that combines the amino acids proline and lysine It is characterized by the presence of a D-proline moiety linked to the epsilon amino group of L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-D-Prolyl-L-Lysine typically involves the coupling of D-proline with L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions: N6-D-Prolyl-L-Lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N6-D-Prolyl-L-Lysine has several scientific research applications, including:
Biology: Investigated for its role in enzyme catalysis and protein engineering.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N6-D-Prolyl-L-Lysine involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of these biomolecules. The presence of the D-proline moiety can affect the conformation and stability of the peptide, potentially altering its interactions with molecular targets and pathways .
Comparison with Similar Compounds
N6-Propionyl-L-Lysine: Another lysine derivative with a propionyl group instead of a prolyl group.
L-Azetidine-2-Carboxylic Acid: A proline analogue with a four-membered ring structure.
Trans-4-Hydroxy-L-Proline: A hydroxylated form of proline commonly found in collagen.
Uniqueness: N6-D-Prolyl-L-Lysine is unique due to the presence of both D-proline and L-lysine, which can impart distinct structural and functional properties to peptides and proteins.
Properties
IUPAC Name |
(2S)-2-amino-6-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-8(11(16)17)4-1-2-6-14-10(15)9-5-3-7-13-9/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIDDSZOUXRNDY-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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